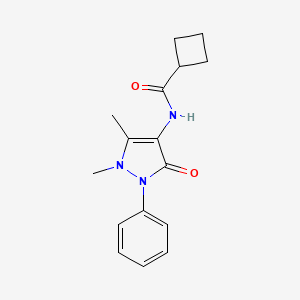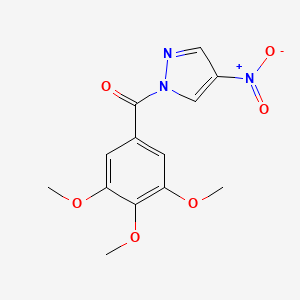
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific tool for studying the role of mGluR5 in various physiological and pathological conditions.
科学的研究の応用
MPEP has been extensively used in scientific research to study the role of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of several disorders such as anxiety, depression, addiction, and neurodegenerative diseases.
作用機序
MPEP selectively binds to the allosteric site of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide and inhibits its activation by glutamate. This results in the reduction of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. MPEP has been shown to have a more potent and specific effect on N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide than other mGluR antagonists such as MPPG and LY367385.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, MPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the major advantages of MPEP is its high potency and selectivity for N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide, which allows for precise modulation of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide signaling pathways. It also has a favorable pharmacokinetic profile, making it suitable for in vivo experiments. However, one of the limitations of MPEP is its low solubility in water, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the use of MPEP in scientific research. One area of interest is the role of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide in the pathophysiology of autism spectrum disorders. MPEP has been shown to improve social behavior in animal models of autism, suggesting its potential as a therapeutic agent. Another area of interest is the use of MPEP in the treatment of chronic pain. MPEP has been shown to reduce pain behavior in animal models of neuropathic pain, suggesting its potential as an analgesic agent. Overall, MPEP has a wide range of potential applications in scientific research and therapeutic interventions.
合成法
MPEP can be synthesized by the reaction of 4-methoxybenzoyl chloride with 4-ethynylaniline in the presence of a base such as triethylamine. The reaction yields MPEP as a white solid with a purity of over 98%.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-14-12-20(13-15-21)23-22(24)19-9-5-8-18(16-19)11-10-17-6-3-2-4-7-17/h2-9,12-16H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZEGAPXYEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)


![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
